Superior Kinase Selectivity vs. Cabozantinib
RET-IN-7 (compound 1) exhibits a significantly improved selectivity profile against KDR (VEGFR2) compared to the multi-kinase inhibitor cabozantinib, a common clinical comparator [1]. This differentiation is quantified through both in vitro enzymatic assays and a functional in vivo vascular permeability (Miles) assay [1]. In the Miles assay, cabozantinib induced a significant increase in vascular permeability at its tumor stasis dose (60 mg/kg), whereas RET-IN-7 did not significantly impact vascular permeability in non-tumor-bearing mice [1].
| Evidence Dimension | In vivo vascular permeability (off-target effect of KDR inhibition) |
|---|---|
| Target Compound Data | No significant impact on vascular permeability |
| Comparator Or Baseline | Cabozantinib: Significant increase in vascular permeability |
| Quantified Difference | Qualitative functional difference: RET-IN-7 lacks cabozantinib's KDR-driven vascular toxicity at efficacious exposures |
| Conditions | Miles assay in non-tumor-bearing mice; Cabozantinib dosed at its 14-day RIE KIF5B-RET model tumor stasis dose (60 mg/kg) |
Why This Matters
This functional in vivo data confirms that RET-IN-7 avoids a key dose-limiting toxicity (vascular permeability/hypertension) associated with less selective RET inhibitors like cabozantinib, enabling more robust target engagement and sustained dosing in preclinical models.
- [1] Mathison CJN, et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Med Chem Lett., 12(12):1912–1919. (Data in Figure 5 and Supporting Information) View Source
